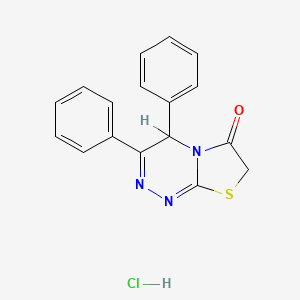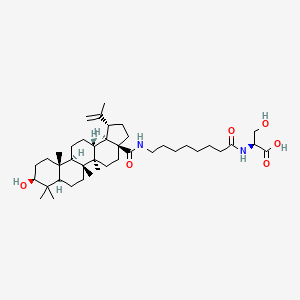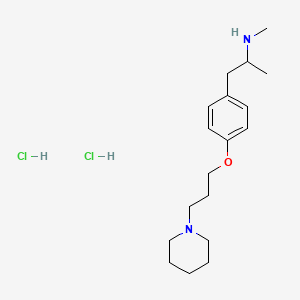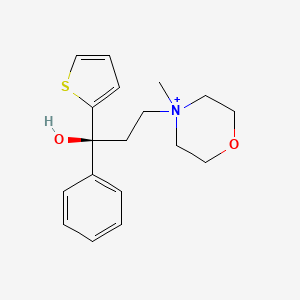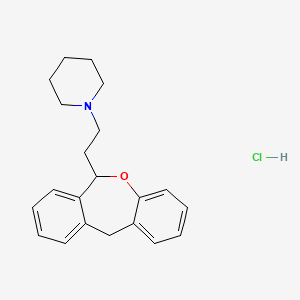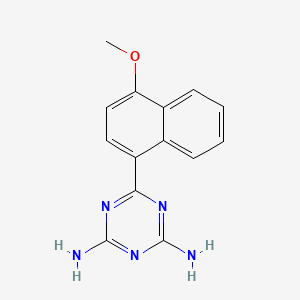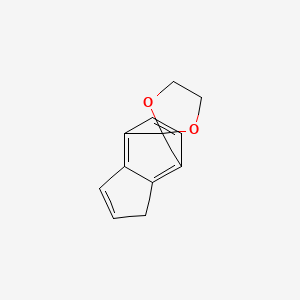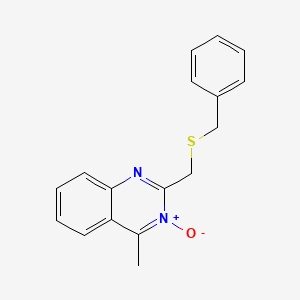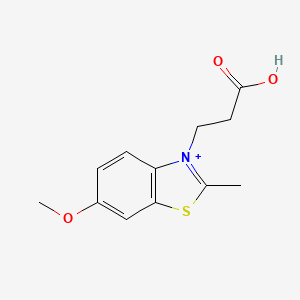
Benzothiazolium, 3-(2-carboxyethyl)-6-methoxy-2-methyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzothiazolium, 3-(2-carboxyethyl)-6-methoxy-2-methyl-, iodide is a heterocyclic organic compound that belongs to the benzothiazolium family. This compound is characterized by the presence of a benzothiazole ring, which is a fused ring system containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzothiazolium compounds typically involves the Hantzsch reaction or quaternization methods. The Hantzsch reaction involves the cyclization of thioamides with α-halocarbonyl compounds
Industrial Production Methods: Industrial production of benzothiazolium compounds often employs large-scale quaternization reactions, where thiazoles are alkylated using various alkylation reagents such as halohydrocarbons, dialkyl sulfates, and alkyl triflates . The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Benzothiazolium, 3-(2-carboxyethyl)-6-methoxy-2-methyl-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazoline derivatives.
Substitution: Substituted benzothiazolium derivatives.
Scientific Research Applications
Benzothiazolium, 3-(2-carboxyethyl)-6-methoxy-2-methyl-, iodide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of benzothiazolium, 3-(2-carboxyethyl)-6-methoxy-2-methyl-, iodide involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of essential enzymes .
Comparison with Similar Compounds
- Benzothiazolium bromide
- Benzothiazolium chloride
- Benzothiazolium sulfate
Comparison: Benzothiazolium, 3-(2-carboxyethyl)-6-methoxy-2-methyl-, iodide is unique due to the presence of the carboxyethyl and methoxy groups, which can enhance its biological activity and solubility compared to other benzothiazolium derivatives. The iodide ion also contributes to its distinct chemical properties and reactivity.
Properties
CAS No. |
40360-18-7 |
|---|---|
Molecular Formula |
C12H14NO3S+ |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3-(6-methoxy-2-methyl-1,3-benzothiazol-3-ium-3-yl)propanoic acid |
InChI |
InChI=1S/C12H13NO3S/c1-8-13(6-5-12(14)15)10-4-3-9(16-2)7-11(10)17-8/h3-4,7H,5-6H2,1-2H3/p+1 |
InChI Key |
PMWAEQAWURXLTK-UHFFFAOYSA-O |
Canonical SMILES |
CC1=[N+](C2=C(S1)C=C(C=C2)OC)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


